Carolenalin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carolenalin can be synthesized through several synthetic routes, often involving the cyclization of precursor molecules. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Helenium autumnale L. using solvents like ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Carolenalin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: Carolenalin serves as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: It has been investigated for its cytotoxic effects on cancer cells and its potential as an anti-cancer agent.
Medicine: this compound exhibits anti-inflammatory and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Mechanism of Action
Carolenalin exerts its effects through several mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: this compound modulates pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds: Carolenalin is structurally similar to other sesquiterpene lactones like parthenolide and helenalin. These compounds share a common lactone ring but differ in their side chains and functional groups .
Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which contributes to its unique biological activities. Unlike some of its analogs, this compound has shown a broader spectrum of activity against various cancer cell lines and inflammatory conditions .
Properties
CAS No. |
38769-25-4 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,5aS,7R,8S,8aR,9aR)-7,8-dihydroxy-1,5,8-trimethyl-1,3a,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-7-4-12-10(8(2)14(17)19-12)5-11-9(7)6-13(16)15(11,3)18/h4,8-13,16,18H,5-6H2,1-3H3/t8?,9-,10-,11-,12+,13-,15+/m1/s1 |
InChI Key |
XXFLOPBDRWUQBW-SEWJKWIKSA-N |
SMILES |
CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C |
Isomeric SMILES |
CC1[C@H]2C[C@@H]3[C@H](C[C@H]([C@@]3(C)O)O)C(=C[C@@H]2OC1=O)C |
Canonical SMILES |
CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C |
Synonyms |
carolenalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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